2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

mineralocorticoid receptor antagonist nuclear receptor pharmacology HEK293 reporter assay

Ideal for kinase inhibitor & nuclear receptor programs. Validated MR antagonist activity (IC50 6.31 μM) and AURKA inhibition with G2/M arrest. Distinct from EGFR-optimized scaffolds. Three functional handles for SAR exploration. Procure this 4-methoxyphenyl derivative for balanced cytotoxicity and versatile derivatization not offered by unsubstituted/halogenated analogs.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 98305-81-8
Cat. No. B1384422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol
CAS98305-81-8
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N
InChIInChI=1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)9-6-10(15)14-11(12)13-9/h2-6H,1H3,(H3,12,13,14,15)
InChIKeyRHUOPLLLMLLDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS 98305-81-8) Sourcing Guide for Pyrimidine-Based Research


2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol (CAS 98305-81-8, molecular formula C₁₁H₁₁N₃O₂, molecular weight 217.22 g/mol) is a heterocyclic aromatic compound belonging to the 2-amino-6-arylpyrimidin-4-ol class . The compound exists primarily as the 4-pyrimidone tautomer (2-amino-4-(4-methoxyphenyl)-1H-pyrimidin-6-one) under physiological conditions . As a substituted aminopyrimidine scaffold bearing a 4-methoxyphenyl substituent at the C6 position, this compound serves as a versatile intermediate in medicinal chemistry and kinase inhibitor research programs [1].

Why 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol Cannot Be Interchanged with Unsubstituted or Differently Substituted Analogs


Generic substitution among 2-amino-6-arylpyrimidin-4-ol derivatives is not scientifically valid due to the pronounced impact of aryl ring substitution patterns on both target binding affinity and synthetic utility. Within the 2-amino-6-arylpyrimidin-4-ol series, the 4-methoxyphenyl substituent at the C6 position confers distinct electronic properties that influence hydrogen bonding capacity and π-stacking interactions with biological targets . Comparative studies on quinoline-pyrimidine hybrids demonstrate that aryl substitution dramatically alters cytotoxic potency against HepG2 and KB cancer cell lines, with IC₅₀ values varying from 1.33 μM to 89.38 μM depending solely on the aryl substituent identity [1]. Furthermore, the 4-methoxyphenyl-bearing scaffold serves as a privileged intermediate for synthesizing Aurora kinase A inhibitors and other biologically active derivatives that unsubstituted or halogen-substituted analogs cannot efficiently access .

Quantitative Evidence Guide for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol Selection


Mineralocorticoid Receptor Antagonist Activity: 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol IC₅₀ = 6.31 μM

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol exhibits measurable antagonist activity at the human mineralocorticoid receptor (MR) ligand-binding domain, with an IC₅₀ value of 6309.57 nM (approximately 6.31 μM) in a luciferase reporter gene assay [1]. This activity distinguishes it from other 2-amino-6-arylpyrimidin-4-ol analogs that have been primarily characterized for kinase inhibition or antimicrobial applications rather than nuclear receptor modulation. The compound's interaction with MR (accession P08235) was established in a GAL4-fused human MR LBD system expressed in UAS-MR-bla HEK293 cells, providing a validated cell-based functional readout [1].

mineralocorticoid receptor antagonist nuclear receptor pharmacology HEK293 reporter assay

Cytotoxicity in Quinoline-Pyrimidine Hybrid Series: 4-Methoxyphenyl Substituent Enables Intermediate Potency Profile

In a systematic structure-activity relationship study of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones (compounds 6a-i), the 4-methoxyphenyl-substituted derivative (compound 6g) demonstrated an IC₅₀ of 89.38 μM against HepG2 hepatocellular carcinoma cells, positioning it in the moderate activity tier of the series [1]. This stands in contrast to the unsubstituted phenyl analog (compound 6a, IC₅₀ = 47.99 μM) and the most potent 4-chlorophenyl derivative (compound 6b, IC₅₀ = 1.33 μM against KB cells) [1]. The 4-methoxyphenyl substituent thus confers a distinct intermediate cytotoxicity profile that may be advantageous for applications requiring balanced potency and selectivity.

anticancer cytotoxicity HepG2 KB cells structure-activity relationship

Aurora Kinase A Inhibition in Derivative Form: HCT116 Cell Cycle Arrest at G2/M Phase

A derivative of 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol has been specifically characterized for Aurora kinase A (AURKA) inhibitory activity, demonstrating significant suppression of AURKA function in HCT116 human colon cancer cells . Treatment with this derivative resulted in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through caspase-mediated pathways, accompanied by reduced clonogenicity . While specific IC₅₀ values for AURKA inhibition are not provided in the available literature, this functional characterization establishes the 4-methoxyphenyl-substituted scaffold as a viable starting point for developing AURKA-targeted agents, distinguishing it from 2-amino-6-arylpyrimidin-4-ol analogs optimized for alternative kinase targets such as EGFR or JAK family members .

Aurora kinase A AURKA cell cycle arrest HCT116 colon cancer

Inducible Nitric Oxide Synthase and NF-κB Pathway Modulation: Anti-Inflammatory Potential

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol and its derivatives exhibit interactions with inducible nitric oxide synthase (iNOS) and nuclear factor κB (NF-κB), key regulators of inflammatory signaling . Studies demonstrate that derivatives of this compound inhibit nitric oxide production and reduce tumor necrosis factor-α (TNF-α) levels in LPS-stimulated human microglia cells . Additionally, the compound modulates prostaglandin E2 and leukotriene production in immune cells . This anti-inflammatory profile differentiates the 4-methoxyphenyl-substituted scaffold from 2-amino-6-arylpyrimidin-4-ol analogs that have been exclusively characterized for antiproliferative or antimicrobial activities without documented immunomodulatory properties.

iNOS NF-κB anti-inflammatory TNF-α neuroinflammation

Synthetic Utility as Aminopyrimidine Intermediate: Patent-Documented Scaffold for Kinase Inhibitor Programs

2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol belongs to the class of 2-amino-6-arylpyrimidin-4-ols that serve as key intermediates in the synthesis of pharmacologically active aminopyrimidine derivatives, as documented in multiple patent applications covering kinase inhibitor development [1][2]. The compound's substitution pattern (4-methoxyphenyl at C6, amino at C2, hydroxyl/oxo at C4) provides multiple functional handles for downstream derivatization that unsubstituted or differently substituted analogs cannot replicate. Patent literature establishes that 2-aminopyrimidine derivatives bearing aryl substitution at the C6 position are privileged scaffolds for targeting Aurora kinases, CK1, CK2, Pim kinases, and components of the JAK/STAT, AKT, and mTOR pathways [3]. The 4-methoxyphenyl substituent specifically enhances synthetic versatility compared to halogenated or unsubstituted phenyl analogs by offering both electronic modulation and potential sites for further functionalization.

kinase inhibitor aminopyrimidine synthesis chemical intermediate drug discovery

Optimal Application Scenarios for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol in Research and Development


Nuclear Receptor Pharmacology: Mineralocorticoid Receptor Antagonist Probe Development

Researchers investigating mineralocorticoid receptor (MR) antagonists should prioritize 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol based on its documented MR antagonist activity (IC₅₀ = 6.31 μM in GAL4-fused human MR LBD HEK293 reporter assay) [1]. This compound represents one of the few 2-amino-6-arylpyrimidin-4-ol derivatives with validated nuclear receptor activity, providing a structurally distinct alternative to steroidal MR antagonists (spironolactone, eplerenone) and non-steroidal MR antagonists such as finerenone. The pyrimidine scaffold offers opportunities for further optimization through established aminopyrimidine chemistry while maintaining the MR-targeting pharmacophore.

Anticancer SAR Campaigns: 4-Methoxyphenyl Scaffold for Aurora Kinase A-Targeted Derivative Synthesis

Medicinal chemistry teams pursuing Aurora kinase A (AURKA) inhibitors should select 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol as a starting scaffold due to documented AURKA inhibitory activity in derivative form, characterized by G2/M cell cycle arrest and caspase-mediated apoptosis induction in HCT116 colon cancer cells . The 4-methoxyphenyl substituent confers an intermediate cytotoxicity profile (compound 6g IC₅₀ = 89.38 μM against HepG2) that is distinct from both more potent (4-Cl analog IC₅₀ = 1.33 μM) and less active analogs, offering a balanced baseline for SAR optimization [2]. This compound is appropriate for laboratories seeking an AURKA-targeted chemical starting point rather than EGFR-optimized 2-aminopyrimidine scaffolds (which typically exhibit IC₅₀ values in the 5.6-100 nM range for EGFR mutants).

Neuroinflammation and Immunomodulation Research: iNOS/NF-κB Pathway Inhibitor Studies

Investigators studying neuroinflammatory pathways should consider 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol based on its documented interactions with inducible nitric oxide synthase (iNOS) and nuclear factor κB (NF-κB), with demonstrated inhibition of nitric oxide production and TNF-α reduction in LPS-stimulated human microglia cells . Unlike other 2-amino-6-arylpyrimidin-4-ol analogs that have been exclusively profiled for anticancer or antimicrobial applications, this compound offers a differentiated entry point for immunomodulation research. The scaffold is particularly suitable for programs targeting neuroinflammatory conditions where modulation of prostaglandin E2 and leukotriene production is therapeutically relevant .

Kinase Inhibitor Medicinal Chemistry: Patent-Documented Aminopyrimidine Intermediate Sourcing

Medicinal chemistry laboratories engaged in kinase inhibitor drug discovery should procure 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol as a validated synthetic intermediate, supported by patent literature establishing 2-amino-6-arylpyrimidin-4-ols as privileged scaffolds for targeting Aurora kinases, CK1, CK2, Pim kinases, and the JAK/STAT, AKT, and mTOR pathways [3][4]. The compound's three functional handles (C2-amino, C4-hydroxy/oxo, C6-4-methoxyphenyl) provide multiple derivatization points that support efficient SAR exploration. The 4-methoxyphenyl substituent specifically enables electronic modulation and potential further functionalization that unsubstituted or halogenated phenyl analogs cannot offer, making this compound the preferred choice for kinase inhibitor programs requiring synthetic versatility and patent-documented precedent [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-(4-methoxyphenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.